1-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone
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Overview
Description
1-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone is a complex organic compound with a unique structure that includes a thienoisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thienoisoquinoline core, followed by functional group modifications to introduce the amino and ethanone groups. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
1-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, allowing for the introduction of different substituents. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures
Scientific Research Applications
1-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects and mechanisms of action.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone can be compared with similar compounds such as:
- 1-(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone
- 1-(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone
- 1-(1-Amino-5-p-tolyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone These compounds share the thienoisoquinoline core but differ in their substituents, which can lead to variations in their chemical properties and biological activities .
Properties
CAS No. |
332883-95-1 |
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Molecular Formula |
C15H18N2OS |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C15H18N2OS/c1-3-11-9-6-4-5-7-10(9)12-13(16)14(8(2)18)19-15(12)17-11/h3-7,16H2,1-2H3 |
InChI Key |
XCVLNDZQGFMOFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)C)N |
solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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